molecular formula C17H20N2O3S B10973530 N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide

N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B10973530
M. Wt: 332.4 g/mol
InChI Key: FDBUADXEGQBCBP-UHFFFAOYSA-N
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Description

N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of 2,4,5-trimethylbenzenesulfonyl chloride, which is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler analog without the sulfonyl group.

    N-hydroxy-4-{[(2-pyridinyl)-2-thienyl]sulfonyl}amino}benzamide: A compound with a similar sulfonyl group but different aromatic substitutions.

    5-amino-2-chloro-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide: A structurally related compound with additional functional groups.

Uniqueness

N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the sulfonyl group contributes to its reactivity and potential as an enzyme inhibitor.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-methyl-4-[(2,4,5-trimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C17H20N2O3S/c1-11-9-13(3)16(10-12(11)2)23(21,22)19-15-7-5-14(6-8-15)17(20)18-4/h5-10,19H,1-4H3,(H,18,20)

InChI Key

FDBUADXEGQBCBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC)C

Origin of Product

United States

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